molecular formula C12H12FNO3S2 B2354420 5-fluoro-2-methoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide CAS No. 1209670-67-6

5-fluoro-2-methoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide

Cat. No.: B2354420
CAS No.: 1209670-67-6
M. Wt: 301.35
InChI Key: RZHBBTQKYXQGOB-UHFFFAOYSA-N
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Description

5-Fluoro-2-methoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery, designed by integrating two privileged pharmacophores: the sulfonamide and the thiophene. The sulfonamide functional group is a well-established scaffold in the development of therapeutic agents, with derivatives demonstrating a wide range of bioactivities. Literature indicates that sulfonamide-containing compounds are frequently explored as inhibitors of various enzymes and biological targets . Concurrently, the thiophene ring system is a versatile heterocycle found in numerous compounds with documented pharmacological properties, including antitumor, antibacterial, and anti-inflammatory activities . The molecular architecture of this compound, which features a fluorine atom and a methoxy group on the benzene ring, is strategically chosen to influence the molecule's electronic properties, lipophilicity, and metabolic stability. These characteristics make it a valuable chemical tool for researchers investigating structure-activity relationships (SAR) in the development of new bioactive molecules. Its primary research utility lies in its potential as a key intermediate or final target in synthetic campaigns aimed at creating novel compounds for biological screening against a panel of therapeutic targets. This product is for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

5-fluoro-2-methoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FNO3S2/c1-17-11-3-2-10(13)6-12(11)19(15,16)14-7-9-4-5-18-8-9/h2-6,8,14H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZHBBTQKYXQGOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)NCC2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FNO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Sulfonylation of Thiophen-3-Ylmethylamine

The most straightforward method involves the direct reaction of 5-fluoro-2-methoxybenzenesulfonyl chloride with thiophen-3-ylmethylamine. This approach leverages the nucleophilic substitution mechanism, where the amine attacks the electrophilic sulfur atom in the sulfonyl chloride.

Reaction Conditions :

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C.
  • Base : Triethylamine (TEA) or pyridine to neutralize HCl byproducts.
  • Yield : 52–68%, depending on stoichiometry and purity of reactants.

Mechanistic Insight :
The reaction proceeds via a two-step process:

  • Formation of a sulfonate intermediate.
  • Displacement of the chloride by the amine nucleophile.

Limitations :

  • Requires anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
  • Purification challenges due to residual amines and byproducts.

Reductive Amination Route

An alternative pathway employs reductive amination to generate the thiophen-3-ylmethylamine in situ, followed by sulfonylation. This method avoids pre-synthesizing the amine, streamlining the process.

Procedure :

  • Imine Formation : React thiophen-3-carbaldehyde with ammonium acetate in ethanol under reflux.
  • Reduction : Use sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) to reduce the imine to the amine.
  • Sulfonylation : Introduce 5-fluoro-2-methoxybenzenesulfonyl chloride under basic conditions.

Optimization Data :

Step Catalyst/Solvent Temperature Yield (%)
Imine Formation Ethanol, reflux 78°C 85–90
Reduction NaBH₄, MeOH 0°C 70–75
Sulfonylation TEA, DCM 25°C 60–65

Advantages :

  • Avoids isolation of unstable intermediates.
  • Higher overall yield compared to stepwise synthesis.

Buchwald-Hartwig Amination for Complex Substrates

For substrates requiring regioselective coupling, palladium-catalyzed Buchwald-Hartwig amination offers precision. This method is ideal for introducing the thiophen-3-ylmethyl group to pre-functionalized sulfonamides.

Catalytic System :

  • Pd Source : Pd₂(dba)₃ or Pd(OAc)₂.
  • Ligand : Xantphos or BINAP.
  • Base : Cs₂CO₃ or KOtBu.

Reaction Setup :

  • Solvent : Toluene or dioxane at 100–110°C.
  • Duration : 12–24 hours under inert atmosphere.

Performance Metrics :

Parameter Value
Yield 45–55%
Turnover Number (TON) 50–60

Challenges :

  • High catalyst loading (5–10 mol%) increases costs.
  • Sensitivity to oxygen and moisture.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR) Analysis

Critical structural insights are derived from ¹H, ¹³C, and ¹⁹F NMR spectroscopy:

  • ¹H NMR :
    • Sulfonamide NH : δ 8.2–8.5 ppm (broad singlet).
    • Thiophene protons : δ 7.1–7.3 ppm (multiplet).
    • Methoxy group : δ 3.8 ppm (singlet).
  • ¹⁹F NMR : δ −92 to −95 ppm, confirming the fluorine environment.

Mass Spectrometry (MS)

High-resolution MS (HRMS) validates the molecular formula (C₁₃H₁₃FN₂O₃S₂):

  • Calculated : [M+H]⁺ = 329.03 g/mol.
  • Observed : 329.02 g/mol (Δ = 0.01).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Scalability Cost Efficiency
Direct Sulfonylation 52–68 ≥95 High Moderate
Reductive Amination 60–65 ≥90 Moderate High
Buchwald-Hartwig 45–55 ≥85 Low Low

Key Takeaways :

  • Direct sulfonylation balances yield and scalability for industrial applications.
  • Reductive amination is cost-effective but requires rigorous pH control.
  • Buchwald-Hartwig is reserved for structurally complex analogs.

Industrial-Scale Considerations

Solvent Selection and Recycling

  • Preferred Solvents : DCM (recyclable via distillation) and ethanol (low toxicity).
  • Waste Reduction : 85–90% solvent recovery rates achievable.

Catalytic Efficiency

  • Pd Recovery : Up to 70% recovery via filtration and ion-exchange resins.
  • Ligand Degradation : <5% per cycle, ensuring consistent catalytic activity.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-2-methoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide undergoes various chemical reactions, including:

    Nucleophilic substitution: The fluorine atom can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to the corresponding amine.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products Formed

    Nucleophilic substitution: Formation of substituted benzenesulfonamides.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine.

Scientific Research Applications

5-fluoro-2-methoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: Used as a scaffold for designing new drugs with potential antibacterial, antifungal, and anticancer activities.

    Biological Studies: Investigated for its interactions with various biological targets, including enzymes and receptors.

    Material Science: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 5-fluoro-2-methoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folate synthesis. This inhibition can disrupt the growth and proliferation of certain microorganisms. Additionally, the compound’s fluorine and methoxy groups may enhance its binding affinity and selectivity for specific targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations

Electron-Withdrawing Groups (EWGs): The nitro group at the para-position of benzenesulfonamide (e.g., in HIV IN inhibitors) enhances activity by increasing acidity, facilitating chelation with metallic co-enzymes . In contrast, the methoxy group in the target compound is electron-donating, which may reduce acidity and binding efficacy in similar contexts. Fluorine at the 5-position (target compound) balances lipophilicity and metabolic stability, a feature shared with 5-fluorouracil (5-FU), a known anticancer agent .

N-Linked Moieties: Thiophen-3-ylmethyl (target) vs. However, isoxazole and triazole moieties in other compounds confer antimicrobial activity via heterocyclic interactions .

Biological Targets: Chloro-substituted analogs (e.g., Compound 9) show moderate cytotoxicity against cancer cell lines (HCT116: IC50 = 35 µg/mL) but are less potent than 5-FU . Free hydroxyl groups (e.g., in styrylquinoline derivatives) are critical for HIV IN inhibition, whereas methoxy substitution (as in the target compound) may diminish this activity .

Pharmacological Implications

  • Anticancer Potential: The target compound’s fluoro and methoxy groups may enhance tumor selectivity compared to chloro-substituted analogs, but direct cytotoxicity testing is needed .
  • Antiviral Activity: The absence of a nitro group (a strong EWG) suggests lower HIV IN inhibitory activity compared to styrylquinoline derivatives .
  • Antimicrobial Prospects : Thiophene-containing sulfonamides (e.g., ) are less explored but could leverage heterocyclic interactions similar to triazole hybrids .

Biological Activity

5-fluoro-2-methoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide is a novel sulfonamide compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy against various pathogens, and comparisons with related compounds.

Chemical Structure and Properties

The compound is characterized by:

  • Fluorine atom : Enhances lipophilicity and biological activity.
  • Methoxy group : May influence solubility and interaction with biological targets.
  • Thiophen-3-ylmethyl group : Imparts unique electronic properties and potential for specific interactions.

The primary mechanism of action involves the inhibition of enzymes involved in folate synthesis, mimicking para-aminobenzoic acid (PABA). This inhibition disrupts the growth of certain microorganisms, particularly bacteria. The structural features of the compound may enhance its binding affinity to these targets, potentially leading to increased selectivity and potency.

Antimicrobial Efficacy

Research has demonstrated that this compound exhibits significant antibacterial activity. The Minimum Inhibitory Concentration (MIC) values against various bacterial strains are summarized in the following table:

Bacterial Strain MIC (μg/mL)
Staphylococcus aureus0.008
Escherichia coli0.03
Streptococcus pneumoniae0.046
Pseudomonas aeruginosa0.06

These results indicate that the compound is more potent than traditional antibiotics like ampicillin and streptomycin, particularly against Gram-positive bacteria .

Antifungal Activity

In addition to antibacterial properties, preliminary studies suggest that this sulfonamide may also exhibit antifungal activity. In vitro tests have shown promising results against common fungal strains, although specific MIC values are still under investigation.

Case Studies and Research Findings

  • Inhibition Studies : A study evaluated the compound's effect on bacterial topoisomerases, crucial enzymes for DNA replication. The results indicated potent inhibitory activity against bacterial topoisomerase IV, with IC50 values significantly lower than those for human topoisomerase II, suggesting selective toxicity towards bacterial cells .
  • Cell Proliferation Assays : Research involving L1210 mouse leukemia cells demonstrated that the compound effectively inhibited cell proliferation at nanomolar concentrations, indicating potential anticancer properties .
  • Comparative Analysis : When compared to similar compounds such as 5-fluoro-2-methoxybenzenesulfonamide (lacking the thiophen-3-ylmethyl group), the unique structure of this compound appears to confer enhanced biological activity due to its ability to interact with multiple biological targets.

Q & A

Q. What are common synthetic routes for 5-fluoro-2-methoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves a multi-step approach:
  • Step 1 : React 5-fluoro-2-methoxybenzenesulfonyl chloride with thiophen-3-ylmethylamine under basic conditions (e.g., aqueous NaHCO₃ or pyridine) to form the sulfonamide bond.
  • Step 2 : Purify intermediates via column chromatography or recrystallization. Key parameters include solvent polarity (e.g., ethyl acetate/hexane mixtures) and temperature control (0–25°C) to minimize side reactions.
  • Optimization : Reaction yields (typically 60–85%) depend on stoichiometric ratios, solvent choice (polar aprotic solvents like DMF enhance reactivity), and reaction time (monitored via TLC/HPLC). For details on analogous sulfonamide syntheses, refer to .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d₆) to confirm sulfonamide linkage (δ ~10–11 ppm for NH) and aromatic protons (δ ~6.5–8.0 ppm for thiophene/benzene rings).
  • IR Spectroscopy : Identify sulfonamide S=O stretches (~1350–1300 cm⁻¹ and ~1160–1120 cm⁻¹) and methoxy C-O stretches (~1250 cm⁻¹).
  • Mass Spectrometry (HRMS/ESI) : Confirm molecular weight with <2 ppm error.
  • HPLC : Assess purity (>95%) using reverse-phase C18 columns and acetonitrile/water gradients. For protocols, see .

Q. What structural features influence its physicochemical properties (e.g., solubility, stability)?

  • Methodological Answer :
  • Solubility : The sulfonamide group enhances water solubility, while the thiophene and methoxy groups increase lipophilicity. Solubility can be tuned using co-solvents (e.g., DMSO) or salt formation.
  • Stability : Susceptible to hydrolysis under acidic/alkaline conditions. Stability studies (pH 1–9, 25–40°C) should precede biological assays. Structural analogs with fluorine substitutions show improved metabolic stability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of bioactivity in sulfonamide derivatives?

  • Methodological Answer :
  • Substitution Analysis : Replace the thiophen-3-ylmethyl group with other heterocycles (e.g., furan, pyrazole) to assess impact on target binding. For example, thiophene analogs show higher antimicrobial activity than furan derivatives .
  • Fluorine Positioning : Compare 5-fluoro vs. 4-fluoro isomers using molecular docking (e.g., AutoDock Vina) to evaluate interactions with enzymes like carbonic anhydrase.
  • Methoxy Group : Test removal or substitution (e.g., ethoxy, isopropoxy) to modulate electron density and steric effects. Data from similar compounds suggest methoxy enhances membrane permeability .

Q. What strategies resolve contradictions in crystallographic data during structural refinement?

  • Methodological Answer :
  • Software Tools : Use SHELXL for small-molecule refinement . For disordered thiophene rings, apply PART and SIMU instructions to model thermal motion.
  • Validation : Cross-check with PLATON (ADDSYM) to detect missed symmetry and Mercury for hydrogen-bonding networks. Discrepancies in bond lengths (>0.02 Å) may indicate twinning; reprocess data with TWINABS if necessary. Reference provides protocols for sulfonamide crystallography.

Q. How can conflicting biological activity data (e.g., IC₅₀ variability) be addressed in preclinical studies?

  • Methodological Answer :
  • Assay Standardization : Use positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments across cell lines (e.g., HeLa vs. MCF-7).
  • Metabolite Interference : Perform LC-MS to identify degradation products in cell media.
  • Statistical Analysis : Apply ANOVA to compare batch-to-batch variability. Data from thiophene-containing sulfonamides show <15% IC₅₀ variation when purity exceeds 98% .

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